2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester

説明

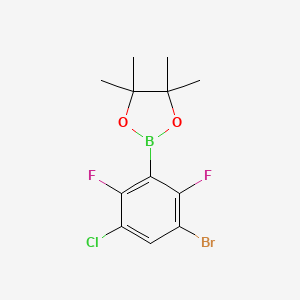

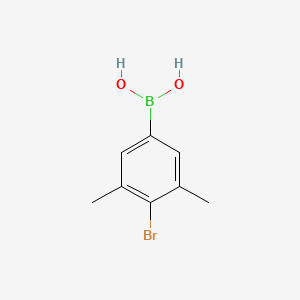

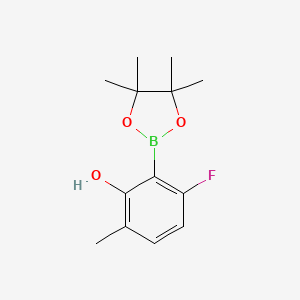

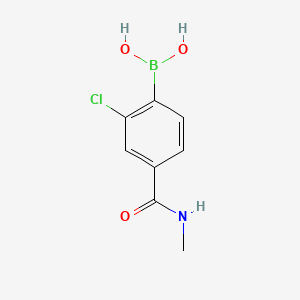

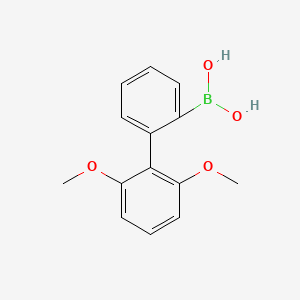

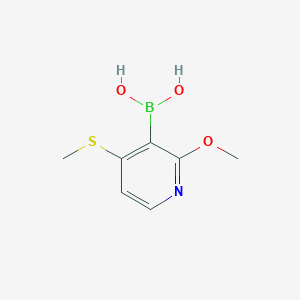

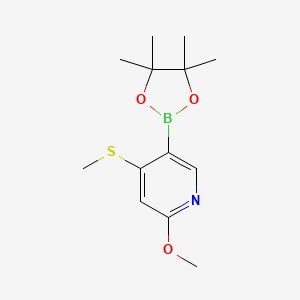

“2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester” is a chemical compound with the CAS Number: 1451392-19-0. It has a molecular weight of 281.18 . The IUPAC name for this compound is 2-methoxy-4-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)9-8-15-11(16-5)7-10(9)19-6/h7-8H,1-6H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .科学的研究の応用

Analytical Strategies for Reactive Pinacolboronate Esters

Pinacolboronate esters, including compounds similar to 2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester, are extensively used in Suzuki coupling reactions for synthesizing complex molecules. These esters, due to their high reactivity, pose unique analytical challenges, such as facile hydrolysis. Innovative approaches, including non-aqueous and aprotic diluent use and reversed-phase separation with highly basic mobile phases, have been developed to stabilize these compounds for purity analysis, demonstrating their critical role in synthetic chemistry (Zhong et al., 2012).

Advancements in Cross-Coupling Reactions

The synthesis and successful application of various pinacolboronate esters, including 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, in Suzuki-Miyaura coupling reactions underscore their utility in attaching electron-withdrawing groups to organic compounds. These reactions have been instrumental in synthesizing a wide range of complex organic compounds, showcasing the versatility and significance of pinacolboronate esters in modern synthetic chemistry (Batool et al., 2016).

Polymer Synthesis Applications

Pinacolboronate esters have also found applications in the synthesis of hyperbranched polymers. For instance, a hyperbranched polythiophene with a nearly 100% degree of branching was synthesized using a catalyst-transfer Suzuki–Miyaura coupling reaction. This involved an AB2 monomer containing phenyl boronic acid pinacol ester, demonstrating the esters' role in creating advanced polymeric materials (Segawa et al., 2013).

Carbohydrate Sensing Technologies

The development of luminescent iridium(III)-boronic acid complexes for carbohydrate sensing highlights another innovative application. These complexes, derived from pyridyl-1,2,4-triazole or pyridyl-1,3,4-oxadiazole ligands bearing boronic acid groups, showcase the potential of boronic acid pinacol esters in the creation of molecular sensors (Hashemzadeh et al., 2020).

Metal-Free Borylation Techniques

A notable advancement is the metal- and additive-free photoinduced borylation of haloarenes, leading directly to boronic acids and esters. This method, avoiding the need for metal catalysts, underlines the esters' role in sustainable chemistry practices, offering a cleaner alternative for synthesizing boronic acids and esters (Mfuh et al., 2017).

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305 + P351 + P338) .

作用機序

Target of Action

Boronic esters, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds where new carbon-carbon bonds can be formed .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the mode of action involves the transmetalation of the boron atom in the boronic ester to a palladium catalyst . This process occurs after the oxidative addition of an organic halide to the palladium catalyst. The transmetalation step replaces the halide on the palladium with the organic group from the boronic ester. Finally, reductive elimination forms a new carbon-carbon bond .

Pharmacokinetics

It’s important to note that boronic esters are generally considered to be stable and environmentally benign . They are also known to be relatively stable and readily prepared .

Result of Action

The result of the action of 2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester is the formation of new organic compounds via the formation of new carbon-carbon bonds . The specific molecular and cellular effects would depend on the properties of the resulting compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of hydrolysis of boronic esters . Additionally, the compound is typically stored at temperatures between 2-8°C , suggesting that temperature could also influence its stability and efficacy.

特性

IUPAC Name |

2-methoxy-4-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)9-8-15-11(16-5)7-10(9)19-6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCUYGGVHXUZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。